molecular formula C15H10ClN3O3 B5615582 3-(4-Chlorophenyl)-2-methyl-7-nitroquinazolin-4-one CAS No. 6048-92-6

3-(4-Chlorophenyl)-2-methyl-7-nitroquinazolin-4-one

Cat. No.: B5615582
CAS No.: 6048-92-6
M. Wt: 315.71 g/mol
InChI Key: PWKPZWYKOSHDLE-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-methyl-7-nitroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a nitro group attached to a quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-methyl-7-nitroquinazolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloroaniline, which is then reacted with 2-methyl-3-nitrobenzoic acid.

    Cyclization: The intermediate product undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the quinazolinone core.

    Nitration: The final step involves the nitration of the quinazolinone core using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 7-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-methyl-7-nitroquinazolin-4-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).

    Oxidation: Potassium permanganate, water, acidic conditions.

Major Products Formed

    Reduction: 3-(4-Chlorophenyl)-2-methyl-7-aminoquinazolin-4-one.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

    Oxidation: 3-(4-Chlorophenyl)-2-carboxy-7-nitroquinazolin-4-one.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-methyl-7-nitroquinazolin-4-one involves its interaction with specific molecular targets. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Disrupt Cellular Processes: The compound can interfere with cellular processes such as DNA replication and protein synthesis, leading to cell death.

    Induce Apoptosis: It can trigger programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-2-methyl-7-nitroquinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(4-chlorophenyl)-2-methyl-7-nitroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3/c1-9-17-14-8-12(19(21)22)6-7-13(14)15(20)18(9)11-4-2-10(16)3-5-11/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKPZWYKOSHDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N1C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353562
Record name 3-(4-chlorophenyl)-2-methyl-7-nitroquinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6048-92-6
Record name 3-(4-chlorophenyl)-2-methyl-7-nitroquinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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